2-(Isoquinolin-1-yl)ethanamine
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Overview
Description
2-(Isoquinolin-1-yl)ethanamine is an organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(Isoquinolin-1-yl)acetonitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amines
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
2-(Isoquinolin-1-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the heterocyclic ring.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)ethanamine.
2-(Quinolin-1-yl)ethanamine: A similar compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline ring system and ethanamine side chain make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-isoquinolin-1-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7,12H2 |
InChI Key |
NKAKAQCUSVBDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCN |
Origin of Product |
United States |
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